Cas no 1333801-18-5 (1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide)
![1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1333801-18-5x500.png)
1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]pyrazole-4-carboxamide
- 1333801-18-5
- AKOS033120358
- Z1159078398
- 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide
- EN300-26687233
-
- インチ: 1S/C15H13ClN4O/c16-12-2-1-3-13(6-12)20-9-11(8-18-20)15(21)19-14(7-17)10-4-5-10/h1-3,6,8-10,14H,4-5H2,(H,19,21)
- InChIKey: NEJVJCHGCZJKAW-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1C=C(C=N1)C(NC(C#N)C1CC1)=O
計算された属性
- 精确分子量: 300.0777887g/mol
- 同位素质量: 300.0777887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 444
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.7Ų
- XLogP3: 2.4
1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687233-0.05g |
1333801-18-5 | 90% | 0.05g |
$212.0 | 2023-09-11 |
1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamideに関する追加情報
Introduction to 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide (CAS No. 1333801-18-5)
1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide, identified by its CAS number 1333801-18-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad range of biological activities and utility in drug development. The presence of multiple functional groups, including a chlorophenyl moiety, a cyano-substituted cyclopropylmethyl group, and a carboxamide moiety, contributes to its unique chemical properties and potential therapeutic applications.
The structural features of 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide make it a promising candidate for further investigation in the development of novel bioactive molecules. The chlorophenyl group is often associated with enhanced binding affinity to biological targets, while the cyano and cyclopropylmethyl groups introduce additional layers of complexity that can modulate pharmacokinetic and pharmacodynamic properties. These structural elements are critical in determining the compound's interaction with biological systems and its potential as a lead molecule in drug discovery.
In recent years, there has been growing interest in pyrazole derivatives due to their demonstrated efficacy across various therapeutic areas. Pyrazoles are known for their ability to act as scaffolds in medicinal chemistry, providing a versatile platform for designing molecules with diverse biological activities. The specific substitution pattern in 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide positions it as a potential candidate for further exploration in the treatment of inflammatory diseases, infectious agents, and other pathological conditions where modulating biological pathways is essential.
One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in disease progression. The pyrazole core is frequently found in molecules that exhibit inhibitory activity against enzymes such as kinases, phosphodiesterases, and other targets relevant to metabolic and signaling pathways. The unique combination of substituents in 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide may confer selective binding properties that could lead to the development of drugs with improved selectivity and reduced side effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets with greater accuracy. These tools have been instrumental in identifying potential drug candidates like 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide that exhibit promising activity against disease-causing proteins. By leveraging these computational approaches, scientists can optimize the structure of the compound to enhance its potency and pharmacological profile.
The synthesis of 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. The introduction of each functional group requires precise methodologies to maintain the integrity of the molecule. Researchers have developed novel synthetic routes that streamline the process while minimizing unwanted byproducts, making it feasible to produce sufficient quantities for further biological testing.
In vitro studies have begun to unravel the biological potential of 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide by examining its interactions with various biological targets. Preliminary data suggest that this compound exhibits inhibitory activity against certain enzymes relevant to inflammatory pathways, making it a candidate for further investigation in models of chronic inflammation. Additionally, its ability to modulate cellular signaling pathways has raised interest in exploring its potential as an anti-cancer agent.
The pharmacokinetic properties of 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide are also under scrutiny to assess its suitability for clinical development. Factors such as solubility, stability, bioavailability, and metabolic clearance are critical determinants of whether a compound can progress from preclinical studies to clinical trials. Researchers are employing advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to evaluate these parameters accurately.
The role of computational modeling in predicting pharmacokinetic profiles has been particularly valuable in optimizing drug candidates like 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide. By simulating how the compound behaves within biological systems, scientists can identify potential issues early in the development process, saving time and resources. These simulations also help in designing analogs with improved properties based on predictive data.
As research progresses, collaborations between synthetic chemists, biologists, and pharmacologists will be essential in fully realizing the therapeutic potential of 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide. Such interdisciplinary efforts can accelerate the translation of laboratory discoveries into viable treatments for human diseases. The compound's unique structural features offer a rich foundation for developing novel therapeutics that address unmet medical needs.
The future direction of research on 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide includes exploring its mechanism of action at a molecular level. Understanding how this compound interacts with its targets will provide insights into its therapeutic effects and help identify possible side effects or off-target interactions. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in elucidating these interactions at an atomic resolution.
Moreover, investigating the compound's efficacy in animal models will provide crucial data on its safety and effectiveness before human trials can begin. Preclinical studies will focus on assessing toxicity profiles, dosing regimens, and therapeutic windows to ensure that 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide is ready for clinical translation without compromising patient safety.
The integration of artificial intelligence (AI) into drug discovery processes has revolutionized how compounds like 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide are identified and optimized. AI algorithms can analyze vast datasets to predict promising candidates based on structural features alone or combine them with experimental data for more accurate predictions. This approach has already led to faster identification of bioactive molecules and more efficient development pipelines.
In conclusion, 1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide (CAS No. 1333801-18-5) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further exploration as a lead molecule or scaffold for developing novel drugs. As research continues using state-of-the-art techniques and interdisciplinary collaboration, 1333801-18-5 holds promise for contributing to future medical breakthroughs.
1333801-18-5 (1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide) Related Products
- 2624140-70-9(N-methyl-N-nitrosocyclobutanamine)
- 1380717-12-3(Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl-)
- 2138437-75-7(2-ethynyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine)
- 109826-59-7(4-Methyl-4,6-dihydrobenzo[e]pyrrolo[2,1-c][1,4]oxazepine-4-carboxylic acid)
- 2226204-90-4(Ethyl3-amino-4-(nona-2,4-diyn-1-ylamino)benzoate)
- 73179-99-4(Eicosanoic acid,15-hydroxy-)
- 2138119-18-1(3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine)
- 2172313-67-4(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid)
- 1545412-45-0(Methyl 5-Iodoimidazo2,1-B1,3Thiazole-2-Carboxylate)
- 902887-78-9(N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)




